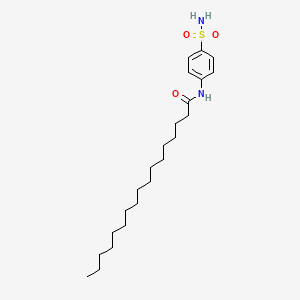

N-(4-Sulfamoylphenyl)heptadecanamide

Description

N-(4-Sulfamoylphenyl)heptadecanamide is a sulfonamide-derived compound characterized by a long aliphatic heptadecanamide chain (17-carbon chain) attached to the sulfamoylphenyl group. This structure combines the sulfonamide moiety, known for its bioactivity in enzyme inhibition (e.g., carbonic anhydrase), with a hydrophobic alkyl chain, which may enhance membrane permeability or modulate solubility. The synthesis of such compounds typically involves acylation of 4-aminobenzenesulfonamide with acyl chlorides, as seen in related derivatives .

Properties

CAS No. |

109357-83-7 |

|---|---|

Molecular Formula |

C23H40N2O3S |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

N-(4-sulfamoylphenyl)heptadecanamide |

InChI |

InChI=1S/C23H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(26)25-21-17-19-22(20-18-21)29(24,27)28/h17-20H,2-16H2,1H3,(H,25,26)(H2,24,27,28) |

InChI Key |

LXNDISOJULJLPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 4-Aminobenzenesulfonamide

The most straightforward method involves the acylation of 4-aminobenzenesulfonamide with heptadecanoyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions to neutralize HCl byproducts.

Procedure :

- Dissolve 4-aminobenzenesulfonamide (1 equiv) in DCM.

- Add triethylamine (2.5 equiv) as a base.

- Slowly introduce heptadecanoyl chloride (1.2 equiv) at 0°C.

- Warm to room temperature and stir for 12–24 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 65–78% (dependent on stoichiometry and purification).

Coupling via Carbodiimide Reagents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid (heptadecanoic acid) for amide bond formation.

Procedure :

- Mix heptadecanoic acid (1 equiv) with EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF.

- Add 4-aminobenzenesulfonamide (1 equiv) and stir at 25°C for 24 hours.

- Extract with ethyl acetate and purify via recrystallization (ethanol/water).

Optimization of Reaction Conditions

Catalytic Approaches

Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in coupling reactions, particularly for sterically hindered substrates. For example:

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively separates the product from unreacted starting materials. Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for pharmaceutical applications.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, SO₂NH₂), 7.8–7.6 (m, 4H, aromatic), 2.3 (t, 2H, COCH₂), 1.5–1.2 (m, 30H, alkyl chain), 0.9 (t, 3H, CH₃).

- LC-MS : m/z 452.3 [M+H]⁺.

Challenges and Solutions

Byproduct Formation

Side reactions, such as over-acylation or sulfonamide oxidation, are mitigated by:

Scalability Issues

Industrial-scale synthesis faces challenges in maintaining yield. Continuous flow reactors reduce reaction times (from 24 hours to 2 hours) and improve consistency.

Comparative Analysis of Methods

Industrial and Research Applications

N-(4-Sulfamoylphenyl)heptadecanamide serves as:

Chemical Reactions Analysis

Types of Reactions

N-(4-Sulfamoylphenyl)heptadecanamide can undergo various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction of the amide group can yield corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Primary and secondary amines.

Substitution: Nitro, halogenated, or other substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Sulfamoylphenyl)heptadecanamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related sulfonamide derivatives, categorized by substituent type and bioactivity:

Acetamide Derivatives (Functionalized Heterocyclic Substituents)

Compounds such as 2-(6-ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (compound 1, ) and 2-(quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide (compound 12, ) feature heterocyclic groups linked via an acetamide bridge. These derivatives exhibit:

- For example, compound 12 showed moderate antiproliferative activity against HT-29 colon cancer cells in preliminary assays .

- Synthetic Yields : Ranged from 59% to 74%, with melting points between 128.4°C and 238.7°C, indicating variability in crystallinity based on substituents .

Acrylamide Derivatives (α,β-Unsaturated Systems)

Compounds like 2-cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (compound 20, ) incorporate α,β-unsaturated ketones, which are electrophilic and may interact with nucleophilic residues in enzyme active sites. Key findings include:

- Anticancer Activity: Compound 20 demonstrated potent anti-proliferative effects against MDA-MB-231 breast cancer cells (IC₅₀ = 8.2 µM), attributed to the electron-withdrawing cyano group enhancing reactivity .

Thioureido and Thiosemicarbazone Derivatives

Thiosemicarbazones (e.g., compound 4l in ) and thioureido derivatives (e.g., ) exhibit strong inhibitory effects on carbonic anhydrase isoforms:

- Potency : Compound 4l (KI = 6.4 nM) showed 10-fold higher selectivity for Candida glabrata carbonic anhydrase over human isoforms hCA I/II, likely due to hydrophobic interactions from its indole-thiosemicarbazone substituent .

- Synthetic Flexibility : Thioureido derivatives (e.g., N-((4-sulfamoylphenyl)carbamothioyl) amides) were synthesized in yields up to 75%, with aliphatic chains favoring higher yields than aromatic substituents .

Long-Chain Alkylamide Analogues

Shorter-chain analogues like N-(4-sulfamoylphenyl)decanamide (10 carbons) and hexanamide (6 carbons) () provide insights into chain-length effects:

- Hydrophobicity vs. Bioavailability : Longer chains (e.g., heptadecanamide) may improve lipid membrane penetration but reduce aqueous solubility, a trade-off critical for drug design .

- Enzyme Inhibition : While direct data on heptadecanamide is lacking, shorter-chain derivatives (e.g., 3-oxo-N-(4-sulfamoylphenyl)butanamide) show moderate carbonic anhydrase inhibition (KI ~100–500 nM), suggesting chain length modulates binding affinity .

Key Data Tables

Table 1: Comparative Bioactivity of Selected Sulfonamide Derivatives

Table 2: Physicochemical Properties

*Inferred from analogues; †Estimated from similar syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.